2,3,5,6-Tetrachloro-4-methoxypyridine
Overview
Description
2,3,5,6-Tetrachloro-4-methoxypyridine is a chlorinated heterocyclic compound that belongs to the class of pyridines. This compound is characterized by the presence of four chlorine atoms and one methoxy group attached to the pyridine ring. It is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrachloro-4-methoxypyridine can be synthesized through the chlorination of 4-methoxypyridine. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloro-4-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2,3,5,6-tetrachloro-4-aminopyridine or 2,3,5,6-tetrachloro-4-thiopyridine can be formed.
Oxidation Products: Oxidation of the methoxy group can yield 2,3,5,6-tetrachloro-4-pyridinecarboxaldehyde or 2,3,5,6-tetrachloro-4-pyridinecarboxylic acid.
Reduction Products: Reduction can lead to the formation of 2,3,5,6-tetrachloropyridine or other partially dechlorinated derivatives.
Scientific Research Applications
2,3,5,6-Tetrachloro-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its high reactivity makes it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloro-4-methoxypyridine involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The chlorine atoms and the methoxy group make the compound highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloro-4-mercaptopyridine: Similar in structure but contains a thiol group instead of a methoxy group.
2,3,5,6-Tetrachloro-4-methylthiopyridine: Contains a methylthio group instead of a methoxy group.
Pentachloropyridine: Contains five chlorine atoms and no methoxy group.
Uniqueness
2,3,5,6-Tetrachloro-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to its analogs
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFGYANGIQRCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286902 | |
Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2322-39-6 | |
Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2322-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6-Tetrachloro-4-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201286902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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